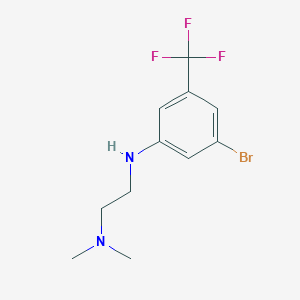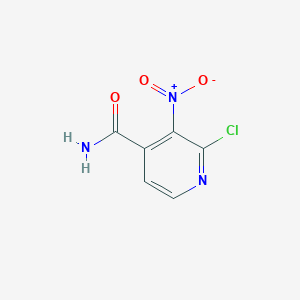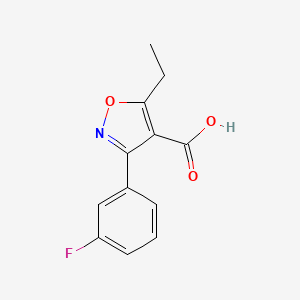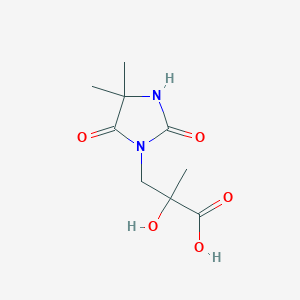
7-Bromo-6-metilindolina-2,3-diona
Descripción general
Descripción
7-Bromo-6-methylindoline-2,3-dione is a chemical compound with the molecular formula C9H6BrNO2 and a molecular weight of 240.05 . It is used in research .
Molecular Structure Analysis
The molecular structure of 7-Bromo-6-methylindoline-2,3-dione is represented by the formula C9H6BrNO2 . The InChI code for this compound is 1S/C9H6BrNO2/c1-4-2-3-5-7(6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) .Physical And Chemical Properties Analysis
7-Bromo-6-methylindoline-2,3-dione is a solid compound that should be stored in a dry room at room temperature .Aplicaciones Científicas De Investigación
Aplicaciones de Biosensado
“7-Bromo-6-metilindolina-2,3-diona” tiene aplicaciones potenciales en el campo del biosensado . Como derivado de la indano-1,3-diona, se puede utilizar como un bloque de construcción en el diseño de biosensores. Estos biosensores pueden detectar analitos biológicos produciendo una señal medible, a menudo en forma de un cambio de color o una salida eléctrica. La reactividad del compuesto y su capacidad para formar complejos con varias biomoléculas lo convierten en un candidato para el desarrollo de dispositivos de biosensado sensibles y selectivos.
Bioactividad y Química Medicinal
Los derivados de indolina, incluyendo “this compound”, son conocidos por su bioactividad . Se han estudiado por su posible uso en química medicinal, particularmente en el diseño de moléculas biológicamente activas. Este compuesto podría servir como un intermedio de síntesis en la creación de nuevos medicamentos, con aplicaciones que van desde terapias antivirales hasta anticancerígenas.
Bioimagen
En bioimagen, “this compound” podría utilizarse para desarrollar sondas fluorescentes . Estas sondas pueden ayudar a visualizar procesos biológicos a nivel celular o molecular. La estructura del compuesto permite la posibilidad de crear sondas que emiten luz en respuesta a desencadenantes biológicos específicos, lo que ayuda en el diagnóstico y el estudio de enfermedades.
Electrónica
Las aplicaciones electrónicas de “this compound” se derivan de su función como aceptor de electrones . Se puede incorporar en el diseño de la electrónica orgánica, como la fotovoltaica orgánica o los diodos emisores de luz (LED). Su capacidad para participar en procesos de transferencia de carga lo hace valioso para el desarrollo de materiales que requieren propiedades eléctricas controladas.
Fotopolmerización
Este compuesto tiene un posible uso en procesos de fotopolmerización . Puede actuar como un fotoiniciador, iniciando la polimerización de los monómeros cuando se expone a la luz. Esta aplicación es particularmente relevante en los campos de la impresión 3D y la fabricación de fotocompuestos, donde es esencial un control preciso sobre el proceso de polimerización.
Detección Óptica y Aplicaciones Ópticas No Lineales
“this compound” puede encontrar aplicaciones en la detección óptica debido a sus propiedades estructurales que permiten la interacción con la luz . Además, su potencial en aplicaciones ópticas no lineales podría explorarse para crear materiales que respondan a campos de luz de alta intensidad, útiles en dispositivos como interruptores ópticos o moduladores .
Safety and Hazards
The compound is labeled with the signal word “Warning” and has the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P362 (Take off contaminated clothing and wash it before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), and P501 (Dispose of contents/container to an appropriate waste disposal facility) .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 7-bromo-6-methylindoline-2,3-dione, can bind with high affinity to multiple receptors . This suggests that 7-Bromo-6-methylindoline-2,3-dione may have multiple targets, contributing to its potential biological activities.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, potentially leading to a range of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that multiple pathways could be affected .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that the effects of 7-Bromo-6-methylindoline-2,3-dione at the molecular and cellular level are diverse .
Análisis Bioquímico
Biochemical Properties
7-Bromo-6-methylindoline-2,3-dione plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways. The nature of these interactions often involves binding to the active site of enzymes, leading to changes in their activity .
Cellular Effects
The effects of 7-Bromo-6-methylindoline-2,3-dione on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it may impact cell signaling pathways by interacting with key signaling molecules, thereby affecting cellular responses .
Molecular Mechanism
At the molecular level, 7-Bromo-6-methylindoline-2,3-dione exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes, and either inhibit or activate their functions. This binding can lead to changes in enzyme activity, which in turn affects biochemical pathways. Additionally, 7-Bromo-6-methylindoline-2,3-dione can influence gene expression by interacting with transcription factors or other regulatory proteins .
Dosage Effects in Animal Models
The effects of 7-Bromo-6-methylindoline-2,3-dione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of metabolic pathways. Understanding the dosage effects is crucial for determining the safe and effective use of 7-Bromo-6-methylindoline-2,3-dione in research .
Metabolic Pathways
7-Bromo-6-methylindoline-2,3-dione is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting overall metabolic balance .
Transport and Distribution
Within cells and tissues, 7-Bromo-6-methylindoline-2,3-dione is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. The compound’s distribution can influence its activity and effectiveness in modulating biochemical pathways .
Subcellular Localization
The subcellular localization of 7-Bromo-6-methylindoline-2,3-dione is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes .
Propiedades
IUPAC Name |
7-bromo-6-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-4-2-3-5-7(6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJTTXFAQSTPSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride](/img/structure/B1454675.png)


![2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1454679.png)
![3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1454681.png)

![3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1454683.png)